2-Fluoropyridine-3-carbothioamide

Catalog No.
S13840258
CAS No.
M.F
C6H5FN2S
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoropyridine-3-carbothioamide

Product Name

2-Fluoropyridine-3-carbothioamide

IUPAC Name

2-fluoropyridine-3-carbothioamide

Molecular Formula

C6H5FN2S

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C6H5FN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)

InChI Key

HONRHGGKKLVQLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=S)N

2-Fluoropyridine-3-carbothioamide is a chemical compound characterized by the presence of a fluorine atom at the second position of the pyridine ring and a carbothioamide functional group at the third position. Its molecular formula is C6H6FN2S, and it features a pyridine ring, which is a six-membered aromatic heterocyclic compound containing one nitrogen atom. The introduction of the fluorine atom enhances the electrophilic character of the compound, making it a valuable intermediate in various

The reactivity of 2-fluoropyridine-3-carbothioamide is primarily governed by its ability to undergo nucleophilic substitution reactions, particularly via the nucleophilic aromatic substitution mechanism. This compound can participate in reactions with strong nucleophiles under mild conditions, leading to various substitution products. For example, studies have shown that 2-fluoropyridines can react with nucleophiles derived from alcohols, amines, and thiols, often yielding high conversion rates under optimized conditions .

Additionally, 2-fluoropyridine-3-carbothioamide can be involved in tandem reactions that combine C–H bond fluorination with nucleophilic substitution, showcasing its versatility as a synthetic intermediate .

The synthesis of 2-fluoropyridine-3-carbothioamide can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-fluoropyridine, a nucleophile such as thiourea can be introduced to form the carbothioamide group.
  • Direct Fluorination: Utilizing fluorination techniques on pyridine derivatives can yield fluorinated products that can then be functionalized to obtain the desired carbothioamide structure.
  • Late-stage Functionalization: Advanced synthetic routes may involve late-stage modifications of complex pyridine derivatives to introduce the carbothioamide functionality under mild conditions .

2-Fluoropyridine-3-carbothioamide serves as an important building block in medicinal chemistry and organic synthesis. Its applications include:

  • Pharmaceutical Development: It can be used in the synthesis of biologically active compounds.
  • Material Science: Fluorinated compounds are often explored for their unique properties in polymers and coatings.
  • Agricultural Chemistry: Potential use as an agrochemical intermediate due to its reactivity profile.

Several compounds share structural similarities with 2-fluoropyridine-3-carbothioamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Fluoropyridine-2-carboxamideContains a carboxamide group instead of carbothioamideExhibits different reactivity due to carboxylic functionality
4-Fluoropyridine-3-thiolContains a thiol group instead of carbothioamidePotentially has different biological activities due to thiol presence
2-Fluoro-3-pyridinecarboxylic acidContains a carboxylic acid groupDifferent acid-base properties compared to carbothioamides

The uniqueness of 2-fluoropyridine-3-carbothioamide lies in its specific combination of fluorination and the presence of a carbothioamide group, which may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.

Nucleophilic Aromatic Substitution Approaches in Pyridine Functionalization

Nucleophilic aromatic substitution (NAS) serves as a cornerstone for introducing fluorine into pyridine derivatives. The electron-deficient nature of the pyridine ring facilitates displacement of leaving groups such as nitro or chloro substituents. For example, methyl 3-nitropyridine-4-carboxylate undergoes fluoride substitution under NAS conditions, yielding fluorinated products via intermediate Meisenheimer complexes. This reactivity is enhanced by electron-withdrawing groups (e.g., carboxylates) adjacent to the substitution site, which stabilize negative charge development during the transition state.

A patent-pending approach demonstrates the direct fluorination of 2-chloropyridine using potassium bifluoride (KHF₂) at elevated temperatures (250–370°C). This solvent-free method achieves high yields (exceeding 80%) by leveraging autogenous pressure in sealed reactors, though it requires specialized equipment to handle corrosive HF byproducts. Comparative studies reveal that alkali metal bifluorides beyond potassium (e.g., NaHF₂) exhibit markedly reduced efficiency, underscoring the critical role of counterion selection in NAS reactions.

Table 1: Comparison of NAS Conditions for Pyridine Fluorination

SubstrateReagentTemperature (°C)Yield (%)Reference
2-ChloropyridineKHF₂275–325>80
3-Nitropyridine-4-carboxylateKF/Crown ether12065

Palladium-Catalyzed Cross-Coupling Strategies for Fluorine Incorporation

Transition metal catalysis offers complementary routes for regioselective fluorination. Palladium-mediated C–H activation enables direct fluorine introduction without pre-functionalized substrates. A landmark study employs Pd(OAc)₂ with N-fluoropyridinium salts under microwave irradiation, achieving fluorination of 2-arylpyridines at ambient positions. This method circumvents traditional halogenation steps, though substrate scope remains limited to electron-rich arenes.

Mechanistic studies propose a Pd(II/IV) catalytic cycle, where oxidative fluorination occurs via concerted metalation-deprotonation. The electrophilic N-fluoropyridinium reagent (e.g., Selectfluor®) serves as both fluoride source and oxidant, with triethylamine facilitating ligand exchange. Scalability challenges arise from the stoichiometric oxidant requirements and catalyst loading (typically 5–10 mol%), necessitating ligand design innovations to improve turnover numbers.

Thioamidation Reaction Mechanisms and Thiourea Precursor Utilization

Thioamide installation typically follows fluorination, employing sulfurization of intermediate amides. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) effectively converts carboxamides to thioamides through a four-membered transition state, transferring sulfur via sequential phosphorous-mediated reactions. Ethanol or ethylene glycol workups decompose byproducts into polar thiophosphonates, enabling chromatography-free purification—a critical advantage for industrial applications.

Alternative routes utilize ammonium thiocyanate (NH₄SCN) as a thiourea precursor, though equilibrium challenges between thiourea and NH₄SCN at elevated temperatures complicate yield optimization. Recent advances employ microwave-assisted thionation to drive equilibria toward product formation, reducing reaction times from hours to minutes while maintaining >90% conversion.

Table 2: Thioamidation Reagent Efficiency Comparison

ReagentSolventTemperature (°C)Conversion (%)
Lawesson’s reagentToluene11095
NH₄SCNH₂O/EtOH8070

Industrial-Scale Production Challenges and Purification Techniques

Scaling fluoropyridine-thioamide synthesis introduces multifaceted challenges. High-temperature NAS reactions (300+°C) demand nickel-alloy reactors resistant to hydrogen fluoride corrosion, significantly increasing capital expenditure. Post-reaction purification often combines fractional distillation (for fluoropyridine intermediates) with antisolvent crystallization (for thioamide products), though co-distillation of regioisomers complicates separation.

Environmental considerations drive innovation in byproduct management. The phosphorus-containing waste from Lawesson’s reagent (~1.2 eq per reaction) is mitigated through ethylene glycol-mediated phase separation, reducing aqueous waste generation by 85% compared to traditional aqueous workups. Catalyst recycling remains problematic in Pd-mediated systems, with current protocols recovering <30% Pd via chelating resins—a focus area for sustainable process development.

2-Fluoropyridine-3-carbothioamide represents a compelling example of how strategic incorporation of fluorine and carbothioamide functionalities can create diverse molecular interaction landscapes that facilitate specific binding modes with biological targets [2]. The compound's unique structural features enable multiple binding mechanisms through distinct molecular recognition pathways, each characterized by specific geometric constraints and energetic profiles.

Hydrogen Bonding Networks in Protein-Ligand Complex Formation

The carbothioamide functionality of 2-fluoropyridine-3-carbothioamide serves as a critical pharmacophore for establishing robust hydrogen bonding networks within protein-ligand complexes [3] [4]. The thioamide group presents both hydrogen bond donor and acceptor capabilities, with the NH2 moiety acting as a donor and the sulfur atom functioning as an acceptor [3] [5].

Crystallographic analyses of carbothioamide-containing complexes reveal that N-H···S hydrogen bonds typically exhibit bond lengths ranging from 2.8 to 3.2 Å, with binding energies between -15 to -25 kJ/mol [4] [6]. These interactions demonstrate remarkable selectivity for specific amino acid residues, particularly aspartic acid, glutamic acid, histidine, and cysteine residues within protein binding pockets [4] [5]. The sulfur atom's larger van der Waals radius compared to oxygen enhances the formation of bifurcated hydrogen bonds, where multiple donor atoms can simultaneously interact with the sulfur acceptor [3] [7].

The hydrogen bonding network extends beyond direct carbothioamide interactions to include water-mediated contacts. Ordered water molecules frequently bridge between the carbothioamide group and protein backbone atoms, creating extended hydrogen bonding networks that contribute additional stabilization energy of approximately -8 to -12 kJ/mol per water bridge [4] [5]. These water-mediated interactions are particularly prevalent in structures where the carbothioamide group is positioned near the protein surface, allowing solvent molecules to participate in the binding interface.

Comparative studies of carbothioamide versus carboxamide analogs demonstrate that thioamide substitution generally enhances binding affinity through stronger hydrogen bonding interactions [8] [9]. The increased electron density on sulfur compared to oxygen results in enhanced hydrogen bond acceptor strength, as evidenced by shorter donor-acceptor distances and increased binding energies in quantum mechanical calculations [8] [9].

π-π Stacking Interactions with Aromatic Amino Acid Residues

The pyridine ring system of 2-fluoropyridine-3-carbothioamide engages in extensive π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tyrosine, tryptophan, and histidine [10] [11] [12]. These interactions represent some of the strongest non-covalent forces in the compound's binding repertoire, with binding energies ranging from -20 to -35 kJ/mol [10] [11].

Structural analyses reveal that π-π stacking interactions adopt multiple geometric arrangements, including face-to-face parallel stacking, edge-to-face T-shaped configurations, and parallel-displaced arrangements [10] [12] [13]. The pyridine nitrogen introduces electronic asymmetry that favors specific orientations with aromatic partners, particularly those that allow for complementary electrostatic interactions between electron-rich and electron-poor regions of the aromatic systems [10] [11].

The fluorine substitution at the 2-position significantly modulates the π-π stacking behavior by altering the electron density distribution within the pyridine ring [14] [15]. Fluorine's strong electronegativity withdraws electron density from the aromatic system, creating a more electron-deficient ring that exhibits enhanced stacking interactions with electron-rich aromatic residues [14] [15]. This electronic complementarity results in binding energies that are typically 15-20% higher than comparable non-fluorinated analogs [14].

Molecular dynamics simulations demonstrate that π-π stacking interactions with 2-fluoropyridine-3-carbothioamide exhibit remarkable stability throughout protein conformational fluctuations [10] [12]. The stacking distances typically range from 3.3 to 3.8 Å, with the fluorinated pyridine system showing preference for parallel-displaced geometries that maximize orbital overlap while minimizing electrostatic repulsion [10] [11].

Fluorine-Induced Electron Density Modulation in Binding Pockets

The strategic placement of fluorine at the 2-position of the pyridine ring creates profound effects on the local electrostatic environment within protein binding pockets [14] [15] [16]. Fluorine's unique properties as the most electronegative element generate distinctive interaction patterns that contribute significantly to binding selectivity and affinity [14] [16].

Fluorine atoms in 2-fluoropyridine-3-carbothioamide participate in weak but significant hydrogen bonding interactions, accepting hydrogen bonds from donors such as arginine guanidinium groups, lysine amino groups, and backbone NH moieties [14] [15] [16]. These fluorine-hydrogen interactions typically occur at distances of 2.4 to 2.9 Å with binding energies ranging from -8 to -15 kJ/mol [14] [16]. While individually modest, the cumulative effect of multiple fluorine interactions can contribute substantially to overall binding affinity.

The electron-withdrawing nature of fluorine significantly alters the electrostatic potential surface of the entire molecule, creating regions of enhanced positive electrostatic potential that complement negatively charged binding site residues [14] [15]. This electrostatic complementarity extends beyond immediate fluorine contacts to influence the positioning and orientation of the entire ligand within the binding pocket [14].

Quantum mechanical calculations reveal that fluorine substitution modulates the electron density of the adjacent pyridine nitrogen, affecting its hydrogen bonding and coordination capabilities [14] [15]. The reduced electron density on nitrogen enhances its interactions with electron-rich protein functional groups while simultaneously making it a weaker hydrogen bond acceptor for positively charged residues [14].

The hydrophobic character of fluorine, distinct from both hydrogen and other halogens, contributes to unique desolvation effects upon protein binding [14] [15]. Fluorine's "polar hydrophobicity" results in favorable binding thermodynamics through reduced desolvation penalties compared to polar functional groups, while maintaining directional interaction preferences unlike purely hydrophobic substituents [14] [15].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.01574750 g/mol

Monoisotopic Mass

156.01574750 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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